4-(Difluoromethoxy)quinolin-5-ol
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Overview
Description
4-(Difluoromethoxy)quinolin-5-ol is a chemical compound with the molecular formula C10H7F2NO2 and a molecular weight of 211.16 g/mol It is a fluorinated derivative of quinoline, characterized by the presence of a difluoromethoxy group at the 4-position and a hydroxyl group at the 5-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)quinolin-5-ol typically involves the introduction of the difluoromethoxy group onto a quinoline precursor. One common method is the nucleophilic substitution of a halogen atom on a quinoline derivative with a difluoromethoxy group. This can be achieved using difluoromethyl ethers under basic conditions . Another approach involves the direct fluorination of quinoline derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)quinolin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethoxy)quinolin-5-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antibacterial and antiviral drugs.
Materials Science: The compound is used in the design of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)quinolin-5-ol involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The difluoromethoxy group enhances the compound’s ability to penetrate cell membranes and bind to its targets with high affinity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroquinoline: A fluorinated quinoline with a single fluorine atom at the 4-position.
5-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 5-position.
4-(Trifluoromethoxy)quinoline: A quinoline derivative with a trifluoromethoxy group at the 4-position.
Uniqueness
4-(Difluoromethoxy)quinolin-5-ol is unique due to the presence of both a difluoromethoxy group and a hydroxyl group on the quinoline ring. This combination imparts distinct chemical and biological properties, such as enhanced reactivity and improved pharmacokinetic profiles .
Properties
Molecular Formula |
C10H7F2NO2 |
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Molecular Weight |
211.16 g/mol |
IUPAC Name |
4-(difluoromethoxy)quinolin-5-ol |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-8-4-5-13-6-2-1-3-7(14)9(6)8/h1-5,10,14H |
InChI Key |
LNUJWZNOJQGKSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)O)OC(F)F |
Origin of Product |
United States |
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